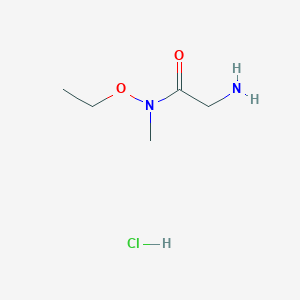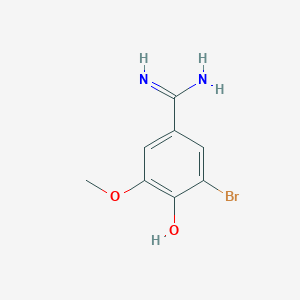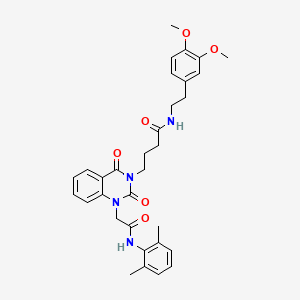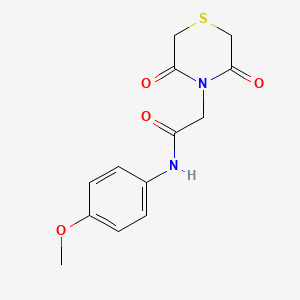![molecular formula C20H28ClN5O2S B3012038 N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1184970-31-7](/img/structure/B3012038.png)
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride" is a complex molecule that appears to be related to the family of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities, including anti-tumor properties. The structure of this compound suggests that it may have potential as a therapeutic agent, possibly in the realm of cancer treatment.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been described in the literature. For instance, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, a pyrazole derivative, was synthesized using condensation reactions involving 4-methylbenzenesulfonylhydrazide and (E)-ethyl 2-cyano-3-ethoxyacrylate . Similarly, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which share a functional group with the compound , were obtained through hydrolytic cleavage or condensation reactions . These methods could potentially be adapted for the synthesis of the compound , although specific details would depend on the unique structural requirements of the compound.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, as was the case for the compound mentioned in the second paper . The presence of a methoxy group and a methyl group on the benzo[d]thiazol moiety, along with the diethylaminoethyl and carboxamide groups, suggests a complex molecular architecture that could be analyzed using similar techniques to determine the precise arrangement of atoms and the overall 3D conformation of the molecule.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation and reactions with different reagents such as urea, thiourea, and hydrazine hydrate, to form a diverse array of products . The compound may also be reactive towards nucleophiles and electrophiles due to the presence of the carboxamide group and the potential aromatic substitution reactions on the benzo[d]thiazol ring.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride" are not detailed in the provided papers, related compounds exhibit properties that could be inferred. For example, solubility, melting points, and stability can be influenced by the presence of the substituents on the pyrazole core and the overall polarity of the molecule . The hydrochloride salt form of the compound suggests increased water solubility, which could be beneficial for its potential use as a medicinal agent.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a complex compound that can be synthesized through various chemical reactions. For example, the synthesis of related pyrazole and pyrazolopyrimidine derivatives involves reactions with hydrazine hydrate and acetylacetone or malononitrile, leading to products with potential cytotoxic activities against cancer cells. These synthetic routes and the structural characterization of the compounds provide a basis for exploring the applications of such molecules in scientific research, especially in the field of medicinal chemistry (Hassan, Hafez, & Osman, 2014).
Potential Biological Activities
Compounds structurally related to N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride have been evaluated for various biological activities. For instance, novel benzodifuranyl derivatives, including those with thiazolopyrimidine moieties, have been assessed for their anti-inflammatory, analgesic, and COX inhibitory activities, showing significant potential as therapeutic agents. These studies highlight the importance of structural modifications in enhancing biological activity and provide insights into the therapeutic applications of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Modeling and Drug Design
The synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, and their evaluation as anti-tumor agents, involve molecular modeling studies to understand their mechanism of action at the molecular level. These studies contribute to drug design by identifying key structural features that enhance the activity against specific cancer cell lines, thereby guiding the development of more effective anticancer agents (Nassar, Atta-Allah, & Elgazwy, 2015).
Antimicrobial Applications
Certain derivatives of N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride have been synthesized and tested for their antimicrobial activity. The evaluation of these compounds against various bacterial and fungal strains can lead to the discovery of new antimicrobial agents, contributing to the fight against resistant microbial infections (Patel, Agravat, & Shaikh, 2011).
Propriétés
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S.ClH/c1-6-24(7-2)12-13-25(19(26)15-10-11-21-23(15)4)20-22-17-16(27-5)9-8-14(3)18(17)28-20;/h8-11H,6-7,12-13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKXCOMFHLEEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC=NN3C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)
![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)

![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)
![ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011971.png)
![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)



carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)
